3-(3-Chlorophenyl)Butyraldehyde

Description

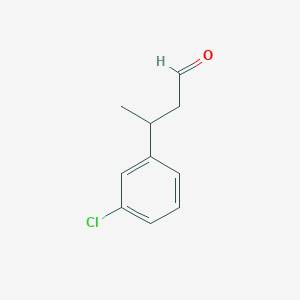

3-(3-Chlorophenyl)Butyraldehyde is an organic compound with the molecular formula C₁₀H₁₁ClO, consisting of a butyraldehyde chain (CH₂CH₂CH₂CHO) attached to a 3-chlorophenyl group. This compound is structurally characterized by a chlorine atom at the meta position of the aromatic ring and a four-carbon aldehyde chain.

The synthesis of this compound likely involves condensation reactions or functional group transformations, similar to methods described for related compounds. For example, hydrazinecarbothioamides derived from 3-chlorophenyl groups are synthesized via reactions with isothiocyanates and aldehydes, followed by cyclization to form thiazole derivatives .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

3-(3-chlorophenyl)butanal |

InChI |

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,6-8H,5H2,1H3 |

InChI Key |

FSQJSKUHWBNQHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-(3-Chlorophenyl)Butyraldehyde with its close analog 3-Chlorobenzaldehyde :

Key Observations :

- Chain Length Effects : The extended aliphatic chain in this compound increases molecular weight and likely reduces volatility compared to 3-Chlorobenzaldehyde. This may alter its solubility and reactivity in synthetic applications.

- Reactivity : The aldehyde group in both compounds is electrophilic, but steric hindrance from the butyraldehyde chain in the former may slow nucleophilic addition reactions.

Spectroscopic and Analytical Data

- Mass Spectrometry : For this compound, the molecular ion peak (M⁺) would appear at m/z 198–200 (accounting for chlorine isotopes). Fragmentation would likely involve loss of the aldehyde group (CHO) or cleavage of the aliphatic chain. In contrast, 3-Chlorobenzaldehyde exhibits a molecular ion at m/z 140–142 and fragments via loss of CO or Cl .

- Molecular Modeling : Computational studies (e.g., Chem3D Pro) predict higher steric hindrance and distinct charge distribution in this compound compared to its benzaldehyde counterpart .

Hazard Profiles

Both compounds are expected to pose similar hazards due to the reactive aldehyde group and aromatic chlorine:

- This compound : Likely requires precautions for skin/eye contact and inhalation, though reduced volatility may lower inhalation risk compared to 3-Chlorobenzaldehyde.

- 3-Chlorobenzaldehyde : Documented hazards include immediate skin/eye irritation, necessitating strict PPE use during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.